![molecular formula C17H12F3N3O B4792926 4-{[7-(trifluoromethyl)-4-quinolinyl]amino}benzamide](/img/structure/B4792926.png)
4-{[7-(trifluoromethyl)-4-quinolinyl]amino}benzamide
Übersicht
Beschreibung
4-{[7-(trifluoromethyl)-4-quinolinyl]amino}benzamide, also known as TQB2450, is a small molecule inhibitor that has been developed for the treatment of cancer. It has been shown to inhibit the growth of various types of cancer cells in vitro and in vivo, and has also demonstrated efficacy in preclinical models of cancer.
Wirkmechanismus
4-{[7-(trifluoromethyl)-4-quinolinyl]amino}benzamide works by inhibiting the activity of a protein called BRD4, which is involved in the regulation of gene expression. By inhibiting BRD4, 4-{[7-(trifluoromethyl)-4-quinolinyl]amino}benzamide reduces the expression of genes that are important for cancer cell growth and survival, leading to the death of cancer cells.
Biochemical and Physiological Effects
4-{[7-(trifluoromethyl)-4-quinolinyl]amino}benzamide has been shown to have a number of biochemical and physiological effects in cancer cells. It inhibits the expression of genes that are involved in cell cycle progression, DNA replication, and DNA repair, leading to cell cycle arrest and apoptosis. 4-{[7-(trifluoromethyl)-4-quinolinyl]amino}benzamide has also been shown to inhibit the expression of genes that are involved in the development of drug resistance, making it a potential treatment option for drug-resistant cancers.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-{[7-(trifluoromethyl)-4-quinolinyl]amino}benzamide is its broad-spectrum activity against various types of cancer. It has also been shown to be effective against drug-resistant cancers, which is a major limitation of many existing cancer therapies. However, like all drugs, 4-{[7-(trifluoromethyl)-4-quinolinyl]amino}benzamide has some limitations, including the potential for toxicity and the development of drug resistance over time.
Zukünftige Richtungen
There are several potential future directions for research on 4-{[7-(trifluoromethyl)-4-quinolinyl]amino}benzamide. One area of interest is the development of combination therapies that include 4-{[7-(trifluoromethyl)-4-quinolinyl]amino}benzamide, as this may increase its efficacy against certain types of cancer. Another area of interest is the development of biomarkers that can predict which patients are most likely to respond to 4-{[7-(trifluoromethyl)-4-quinolinyl]amino}benzamide, which could help to personalize cancer treatment. Finally, there is interest in the development of 4-{[7-(trifluoromethyl)-4-quinolinyl]amino}benzamide analogs with improved pharmacological properties, such as increased potency and reduced toxicity.
Wissenschaftliche Forschungsanwendungen
4-{[7-(trifluoromethyl)-4-quinolinyl]amino}benzamide has been the subject of extensive scientific research due to its potential as a cancer treatment. It has been shown to be effective against a variety of cancer types, including breast, lung, and colon cancer. In preclinical studies, 4-{[7-(trifluoromethyl)-4-quinolinyl]amino}benzamide has demonstrated antitumor activity both as a single agent and in combination with other cancer therapies.
Eigenschaften
IUPAC Name |
4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O/c18-17(19,20)11-3-6-13-14(7-8-22-15(13)9-11)23-12-4-1-10(2-5-12)16(21)24/h1-9H,(H2,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAZOENWZJKKPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC2=C3C=CC(=CC3=NC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.